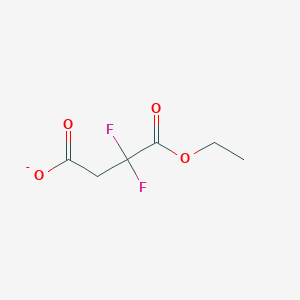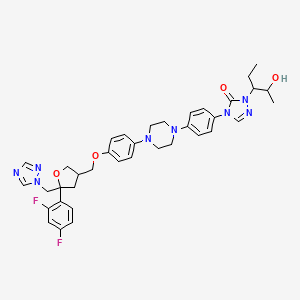
Posaconazole DiastereoisoMer 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posaconazole DiastereoisoMer 2 is a specific stereoisomer of Posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum antifungal activity and is used to treat invasive infections caused by Candida and Aspergillus species, particularly in immunocompromised patients . This compound is characterized by its unique stereochemistry, which can influence its pharmacological properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Posaconazole DiastereoisoMer 2 involves multiple steps, including the formation of key intermediates and the final stereoselective synthesis. One common method involves the use of triazole and tetrahydrofuran derivatives. The reaction conditions typically include the use of solvents such as dichloromethane and isopropanol, along with catalysts to facilitate the reactions . The process may also involve purification steps such as crystallization and chromatography to isolate the desired diastereoisomer.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound. The process involves dissolving Posaconazole in a solvent system and then spray drying it to form a solid dispersion . This technique is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Posaconazole DiastereoisoMer 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Posaconazole DiastereoisoMer 2 has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with various biological targets, including fungal enzymes.
Medicine: Investigated for its efficacy in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Wirkmechanismus
Posaconazole DiastereoisoMer 2 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme cofactor of the enzyme, Posaconazole disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Posaconazole.
Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.
Uniqueness
Posaconazole DiastereoisoMer 2 is unique due to its specific stereochemistry, which can influence its binding affinity to fungal enzymes and its overall efficacy. Its enhanced solubility and bioavailability, achieved through advanced formulation techniques, also set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
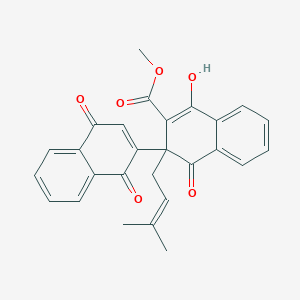

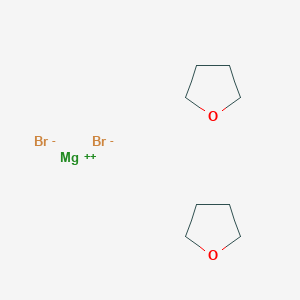
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)

![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
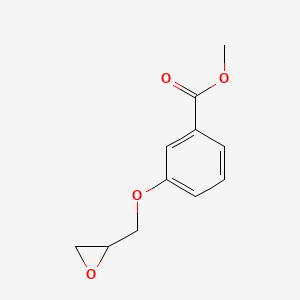
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)
